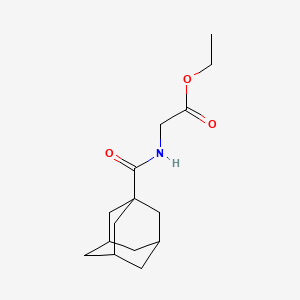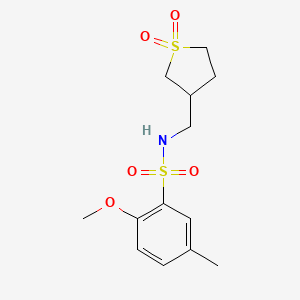
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO5S2 and its molecular weight is 333.42. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
GIRK Channel Activation
The compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating the electrical activity of neurons and heart cells. The activation of GIRK channels can have therapeutic implications in various neurological and cardiovascular conditions, such as epilepsy, pain perception, addiction, and heart rate regulation .
Antimicrobial Activity
Research has shown that derivatives of the compound exhibit promising antimicrobial properties. Specifically, they have been found to be effective against pathogenic bacteria and fungi, including strains that cause black fungus diseases. This suggests potential applications in developing new antimicrobial agents, particularly in the face of rising antimicrobial resistance .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interactions with biological targets. These studies are crucial for drug design and development, as they provide insights into the binding affinities and modes of action of potential pharmaceutical agents .
Lead Optimization
The compound serves as a scaffold for lead optimization in drug discovery. By pairing it with various functional groups, researchers can enhance its pharmacological profile, such as increasing its metabolic stability and selectivity for certain biological targets .
Pharmacological Tool Compounds
As a pharmacological tool, the compound helps in elucidating the physiological and pathological roles of GIRK channels. It aids in understanding how these channels affect various biological processes and how they can be targeted to treat different diseases .
Metabolic Stability Improvement
The compound has been used to improve metabolic stability in drug candidates. This is a critical aspect of drug development, ensuring that the therapeutic agents remain stable and active within the body for an adequate duration to exert their intended effects .
Pain and Addiction Research
Due to its role in modulating GIRK channels, the compound is relevant in pain and addiction research. GIRK channels are involved in the neural pathways that mediate pain perception and reward, making them targets for analgesics and treatments for substance abuse disorders .
Neurological Disorders
The compound’s effect on GIRK channels also extends to potential applications in treating neurological disorders. Since GIRK channels are widely expressed in the brain, modulating their activity can influence outcomes in conditions like anxiety and epilepsy .
These applications highlight the compound’s versatility and potential in various fields of scientific research and pharmaceutical development. Each application opens avenues for further exploration and innovation in treating complex diseases and conditions.
Discovery, synthesis and biological characterization of a series of N … Molecules | Free Full-Text | Novel Thiadiazole-Based Molecules as …
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-3-4-12(19-2)13(7-10)21(17,18)14-8-11-5-6-20(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLDNYNQWUISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

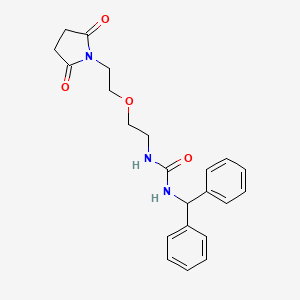
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)
![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)
![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)
![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)
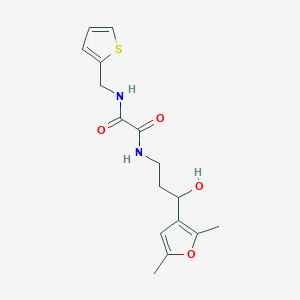
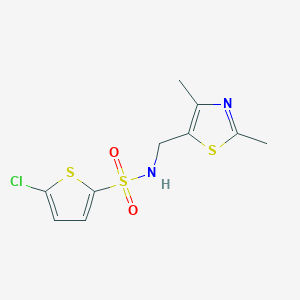
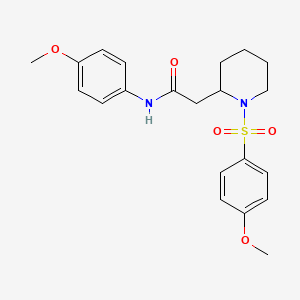
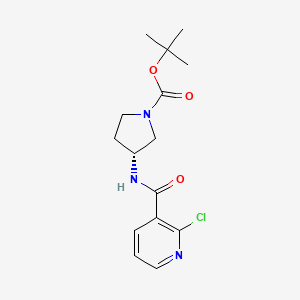
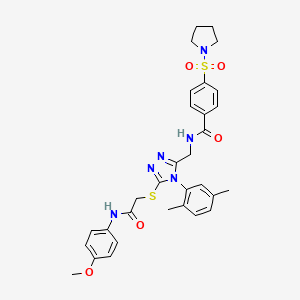
![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

